Welcome to the BenchChem Online Store!
molecular formula C12H16FN3O2 B8348645 1,2-Dimethyl-4-(2-fluoro-4-nitrophenyl)piperazine CAS No. 837421-29-1

1,2-Dimethyl-4-(2-fluoro-4-nitrophenyl)piperazine

Cat. No. B8348645
M. Wt: 253.27 g/mol
InChI Key: GTIXDWFEBYRCAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07442698B2

Procedure details

Absolute ethanol (2 mL) was added to a two-necked round-bottomed flask containing palladium on carbon (0.09 g, 0.42 mmol). The reaction vessel was evacuated and purged with nitrogen three times. 1,2-Dimethyl-4-(2-fluoro-4-nitrophenyl)piperazine (1.06 g, 4.2 mmol) in absolute ethanol (10 mL) was added and the vessel purged thrice more with nitrogen. After purging thrice with hydrogen, the reaction was left to stir under a hydrogen atmosphere at room temperature for 18 h. The reaction mixture was filtered through a pad of Celite washing with additional ethanol. Excess ethanol was removed under reduced pressure to afford the title compound as an off-white oil. LC-MS (UV 215nm): 93%; m/z 224.35; 0.58 min.
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.09 g
Type
catalyst
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]2[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][C:9]=2[F:17])[CH2:4][CH:3]1[CH3:18]>[Pd].C(O)C>[NH2:14][C:11]1[CH:12]=[CH:13][C:8]([N:5]2[CH2:6][CH2:7][N:2]([CH3:1])[CH:3]([CH3:18])[CH2:4]2)=[C:9]([F:17])[CH:10]=1

Inputs

Step One
Name
Quantity
1.06 g
Type
reactant
Smiles
CN1C(CN(CC1)C1=C(C=C(C=C1)[N+](=O)[O-])F)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.09 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir under a hydrogen atmosphere at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was evacuated
CUSTOM
Type
CUSTOM
Details
purged with nitrogen three times
CUSTOM
Type
CUSTOM
Details
the vessel purged thrice more with nitrogen
CUSTOM
Type
CUSTOM
Details
After purging thrice with hydrogen
WAIT
Type
WAIT
Details
the reaction was left
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of Celite
WASH
Type
WASH
Details
washing with additional ethanol
CUSTOM
Type
CUSTOM
Details
Excess ethanol was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC1=CC(=C(C=C1)N1CC(N(CC1)C)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.